
NIP 142
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NIP-142は、抗不整脈作用で知られるベンゾピラン誘導体化合物です。当初は、アセチルコリン活性化カリウム電流の高選択的ブロッカーとして合成されました。
準備方法
合成ルートと反応条件
NIP-142は、ベンゾピランコア構造の形成を含む多段階プロセスによって合成されます。 合成は通常、置換ベンザルデヒドの調製から始まり、環化、ニトロ化、アミノ化などの反応を経て、最終的なベンゾピラン誘導体が生成されます .
工業生産方法
NIP-142の工業生産には、高収率と高純度を確保するために反応条件を最適化することが含まれます。これには、合成の各段階での温度、圧力、反応時間の制御が含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術の使用も、目的の製品を得るために不可欠です .
化学反応の分析
反応の種類
NIP-142は、次のようなさまざまな化学反応を起こします。
酸化: NIP-142は酸化されて対応するキノンを生成することができます。
還元: 還元反応によって、NIP-142を対応するヒドロキノン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬に応じて、さまざまな置換ベンゾピラン誘導体、キノン、ヒドロキノンが含まれます .
科学研究への応用
NIP-142は、次のような幅広い科学研究への応用があります。
化学: ベンゾピラン誘導体の反応性を調べるためのモデル化合物として使用されます。
生物学: イオンチャネルや細胞シグナル伝達経路への影響が調査されています。
医学: 心房細動や他の心臓血管疾患の治療における潜在的な用途が研究されています。
科学的研究の応用
Efficacy in Atrial Fibrillation
NIP-142 has shown significant efficacy in various preclinical and clinical studies:
- Canine Models : In studies using canine models, NIP-142 successfully terminated microreentry-type AF induced by vagal nerve stimulation and macroreentry-type atrial flutter induced by intercaval crush. The drug prolonged the atrial ERP without affecting ventricular conduction .
- Isolated Myocardium Studies : Research on isolated guinea pig myocardium demonstrated that NIP-142 concentration-dependently prolonged the refractory period and action potential duration specifically in the atrium, confirming its atrial specificity .
Comparison with Other Antiarrhythmic Agents
The following table summarizes the comparative effects of NIP-142 with other antiarrhythmic agents:
Agent | Mechanism | Atrial Specificity | Proarrhythmic Risk | Efficacy in AF |
---|---|---|---|---|
NIP-142 | Blocks I_Kur and I_KACh | High | Low | High |
E-4031 | Blocks I_Kr (rapidly activating K+ current) | Moderate | Moderate | Moderate |
Sotalol | Blocks I_Kr | Low | High | Moderate |
Case Study 1: Termination of Atrial Fibrillation
In a controlled study involving anesthetized dogs, administration of NIP-142 led to the termination of focal activity-type AF induced by aconitine. The compound not only reversed atrial ERP shortening but also restored rate adaptation during rapid atrial pacing .
Case Study 2: Electrophysiological Effects
A study examining the electrophysiological effects of NIP-142 on mouse atrial repolarization revealed that it effectively blocked currents through potassium channel alpha subunits Kv1.5, Kv4.2, and Kv4.3, contributing to its antiarrhythmic activity . The findings indicated that NIP-142 increased contractile force while prolonging action potential duration, suggesting potential benefits beyond mere arrhythmia management.
作用機序
NIP-142は、心臓の特定のイオンチャネルを遮断することによって効果を発揮します。それは、超高速遅延整流カリウム電流とアセチルコリン活性化カリウム電流を選択的に遮断します。この遮断は、心房のアクションポテンシャル持続時間と有効不応期を延長し、心房不整脈の終息に役立ちます。 NIP-142の分子標的は、Kv1.5、Kv4.2、Kv4.3などのカリウムチャネルアルファサブユニットが含まれます .
類似化合物の比較
類似化合物
NIP-151: 同様の抗不整脈作用を持つ別のベンゾピラン誘導体。
クロマノール293B: カリウムチャネルを遮断しますが、選択性が異なります。
NIP-142の独自性
NIP-142は、心房イオンチャネルに対する選択的な作用が独自であり、心室性不整脈のリスクを軽減します。 この選択性により、他の抗不整脈薬と比較して、副作用が最小限に抑えられた心房細動の治療のための有望な候補となっています .
類似化合物との比較
Similar Compounds
NIP-151: Another benzopyran derivative with similar antiarrhythmic properties.
Chromanol 293B: A compound that also blocks potassium channels but with different selectivity.
E-4031: A class III antiarrhythmic agent that prolongs action potential duration in both atrial and ventricular tissues
Uniqueness of NIP-142
NIP-142 is unique in its selective action on atrial ion channels, which reduces the risk of ventricular proarrhythmia. This selectivity makes it a promising candidate for the treatment of atrial fibrillation with minimal side effects compared to other antiarrhythmic agents .
生物活性
NIP-142 is a novel benzopyrane derivative recognized for its potential as an antiarrhythmic agent, particularly in the treatment of atrial fibrillation (AF). This compound acts primarily as a multiple ion channel blocker, influencing potassium, calcium, and sodium channels. Its selective action on atrial tissue makes it a promising candidate for addressing various cardiac arrhythmias while minimizing the risk of proarrhythmic effects associated with traditional antiarrhythmic medications.
NIP-142 exhibits its biological activity through the following mechanisms:
- Ion Channel Blockade : NIP-142 preferentially inhibits the ultrarapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh), which are more prevalent in atrial myocardium than in ventricular tissue. This selective blockade leads to prolonged action potential duration specifically in the atria, thereby extending the effective refractory period (ERP) without significantly affecting conduction times within the atria or between atrial and ventricular tissues .
- Termination of Atrial Fibrillation : In canine models, NIP-142 has demonstrated efficacy in terminating different types of AF, including microreentry induced by vagal nerve stimulation and macroreentry induced by intercaval crush. The compound has also shown effectiveness against focal activity-induced AF triggered by aconitine .
Electrophysiological Studies
A series of studies have been conducted to elucidate the effects of NIP-142 on cardiac electrophysiology:
- Canine Model Studies : NIP-142 was administered to anesthetized dogs to assess its impact on atrial ERP under rapid pacing conditions. Results indicated a significant prolongation of ERP without altering conduction times, thus confirming its atrial selectivity .
- KCNQ1/KCNE1 Channel Interaction : NIP-142 has been shown to block KCNQ1/KCNE1 channel currents in a concentration-dependent manner, with an effective concentration (EC50) of approximately 13.2 µM. This interaction is crucial for understanding its role in modulating cardiac action potentials .
- Kir3 Channel Inhibition : As a moderately selective inhibitor of IKACh, NIP-142 effectively blocks Kir3.1/Kir3.4 and KV1.5 currents at low micromolar concentrations, further substantiating its role in atrial repolarization processes .
Case Studies
Several case studies have highlighted the clinical relevance of NIP-142:
- Study on Atrial Fibrillation Termination : In a controlled study involving canine models, administration of NIP-142 resulted in successful termination of AF episodes induced by vagal stimulation, showcasing its potential utility in clinical settings .
- Comparative Efficacy : When compared with other antiarrhythmic agents like disopyramide and d-sotalol, NIP-142 exhibited superior efficacy in restoring normal sinus rhythm with fewer side effects related to ventricular repolarization delays .
Summary Table of Biological Activity
Activity | Description |
---|---|
Ion Channel Blockade | Blocks IKur and IKACh selectively in atrial tissue |
Atrial Fibrillation Termination | Effective against microreentry and focal activity-induced AF |
ERP Prolongation | Significantly prolongs atrial ERP without affecting conduction times |
KCNQ1/KCNE1 Interaction | Concentration-dependent blockade with EC50=13.2μM |
Kir3 Channel Inhibition | Moderately selective small-molecule blocker with low micromolar inhibition |
特性
IUPAC Name |
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADWMAQVCHLHJ-FCHUYYIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is NIP-142 and what makes it a promising antiarrhythmic agent?
A1: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as NIP-142, is a benzopyran derivative that exhibits promising antiarrhythmic properties. [] Unlike traditional Class III antiarrhythmic agents, NIP-142 demonstrates atrial-specific action potential duration prolongation and lacks reverse frequency dependence, making it a potentially safer and more effective treatment option for supraventricular arrhythmias. [] Preclinical studies have shown its efficacy in terminating various types of atrial fibrillation (AF) in canine models. []
Q2: How does NIP-142 exert its atrial-specific effects on action potential duration?
A2: NIP-142 primarily acts by blocking specific potassium channels found predominantly in atrial myocardium:
- IKur (Ultra-rapid delayed rectifier potassium current): This current plays a crucial role in atrial repolarization. []
- IKACh (Acetylcholine-activated potassium current): This current contributes to atrial action potential shortening, particularly during vagal stimulation. [, ]
Q3: What other ion channels does NIP-142 affect?
A3: Apart from IKur and IKACh, research indicates that NIP-142 can also block other ion channels, albeit at higher concentrations:
- Kv1.5, Kv4.2, and Kv4.3: These potassium channels contribute to transient and sustained outward currents in the heart. []
- KCNQ1/KCNE1: This channel underlies the slow component of the cardiac delayed rectifier potassium current (IKs). []
- HERG (ether a go-go related gene) channel: This channel plays a role in cardiac repolarization. []
Q4: Can you elaborate on the specific effects of NIP-142 on atrial electrophysiology?
A4: Studies using isolated guinea pig and canine atrial tissues have demonstrated that NIP-142:
- Prolongs atrial action potential duration: This effect is concentration-dependent and more pronounced in the atria compared to ventricles. []
- Increases atrial effective refractory period: This prolongation contributes to the suppression of reentrant circuits, a common mechanism underlying AF. [, ]
- Reverses carbachol-induced shortening of atrial action potential duration: This suggests a direct inhibitory effect on the IKACh current. []
Q5: What types of atrial fibrillation have been shown to be responsive to NIP-142 in preclinical models?
A5: In canine models, NIP-142 has demonstrated efficacy in terminating:
- Microreentry type AF: Induced by vagal nerve stimulation. [, ]
- Macroreentry type atrial flutter: Induced by an intercaval crush. [, ]
- Focal activity type AF: Induced by aconitine. []
Q6: Has NIP-142 been studied in the context of atrial remodeling and its impact on AF?
A6: Yes, research indicates that NIP-142 can reverse atrial electrophysiological remodeling induced by short-term rapid atrial pacing in anesthetized dogs. This includes reversing the shortening of atrial ERP and the loss of rate adaptation. []
Q7: What are the potential advantages of NIP-142 over existing antiarrhythmic drugs for AF treatment?
A7: NIP-142 offers several potential advantages:
- Atrial selectivity: Its preferential action on atrial ion channels minimizes the risk of ventricular proarrhythmic effects, a significant concern with many current antiarrhythmic drugs. [, ]
- Efficacy in various AF types: Preclinical studies demonstrate its potential in treating different mechanisms of AF. []
- Reversal of atrial remodeling: This suggests a potential benefit in preventing AF recurrence. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。